
Benzoyl chloride, 4-(nonyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a derivative of benzoyl chloride, featuring a nonyloxy group attached to the benzene ring. This compound is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoyl chloride, 4-(nonyloxy)-, can be synthesized through the reaction of 4-hydroxybenzoyl chloride with nonanol in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the nonyloxy group being introduced via an esterification reaction.
Industrial Production Methods
In industrial settings, the production of benzoyl chloride, 4-(nonyloxy)-, often involves the use of thionyl chloride or phosphorus pentachloride as chlorinating agents to convert 4-(nonyloxy)benzoic acid to the corresponding acyl chloride . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl chloride, 4-(nonyloxy)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to produce 4-(nonyloxy)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: Can be used in Friedel-Crafts acylation reactions to introduce the 4-(nonyloxy)benzoyl group into aromatic compounds.
Common Reagents and Conditions
Alcohols: Esterification reactions often use pyridine as a base.
Water: Hydrolysis reactions occur readily in the presence of water.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
4-(Nonyloxy)benzoic acid: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Benzoyl chloride, 4-(nonyloxy)-, has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Liquid Crystals: Employed in the preparation of liquid crystalline materials, which have applications in display technologies.
Pharmaceuticals: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Polymer Chemistry: Used in the modification of polymers to introduce specific functional groups.
Wirkmechanismus
The mechanism of action of benzoyl chloride, 4-(nonyloxy)-, primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form covalent bonds, resulting in the formation of amides, esters, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: The parent compound, benzoyl chloride, lacks the nonyloxy group and is more reactive due to the absence of steric hindrance.
4-(Methoxy)benzoyl Chloride: Similar in structure but with a methoxy group instead of a nonyloxy group, leading to different reactivity and applications.
4-(Ethoxy)benzoyl Chloride: Features an ethoxy group, resulting in different physical and chemical properties compared to the nonyloxy derivative.
Uniqueness
Benzoyl chloride, 4-(nonyloxy)-, is unique due to the presence of the nonyloxy group, which imparts specific physical and chemical properties, such as increased hydrophobicity and altered reactivity compared to other benzoyl chloride derivatives .
Eigenschaften
CAS-Nummer |
55768-36-0 |
|---|---|
Molekularformel |
C16H23ClO2 |
Molekulargewicht |
282.80 g/mol |
IUPAC-Name |
4-nonoxybenzoyl chloride |
InChI |
InChI=1S/C16H23ClO2/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3 |
InChI-Schlüssel |
YGIQRZYCGUKJRF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


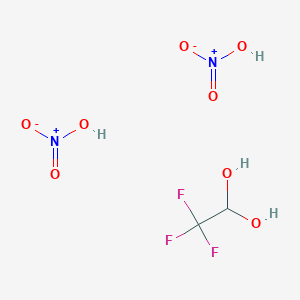
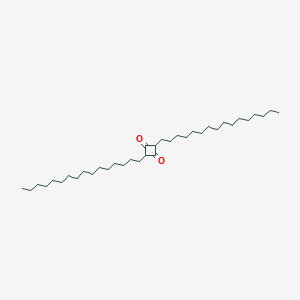

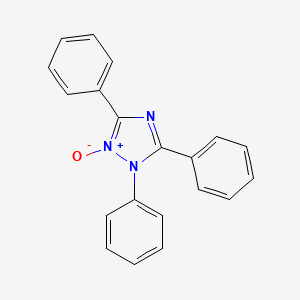
![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629337.png)

![2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine](/img/structure/B14629346.png)
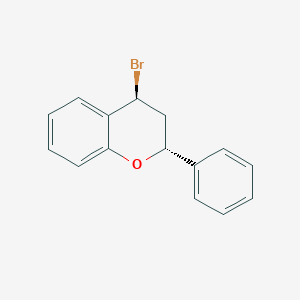
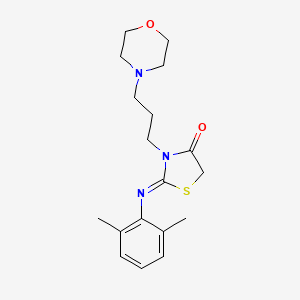

![2-Propenoic acid, 3-[4-(heptyloxy)phenyl]-, 4-cyanophenyl ester](/img/structure/B14629376.png)
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-methyltriaz-1-ene](/img/structure/B14629388.png)

![N-[(Benzyloxy)carbonyl]-L-valyl-N-methylglycine](/img/structure/B14629399.png)
